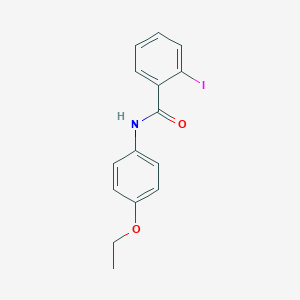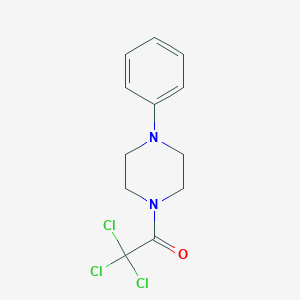![molecular formula C16H16IN7O3S3 B448657 N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B448657.png)
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound that features a thiadiazole ring, a pyrazole ring, and a benzenesulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and pyrazole intermediates, followed by their coupling with the benzenesulfonamide moiety under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE depends on its interaction with molecular targets and pathways. This may involve binding to specific enzymes or receptors, inhibiting or activating certain biochemical pathways, and inducing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the pyrazole moiety.
4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the thiadiazole moiety.
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
Fórmula molecular |
C16H16IN7O3S3 |
|---|---|
Peso molecular |
577.5g/mol |
Nombre IUPAC |
N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16IN7O3S3/c1-3-12-20-21-16(29-12)23-30(26,27)10-6-4-9(5-7-10)18-15(28)19-14(25)13-11(17)8-24(2)22-13/h4-8H,3H2,1-2H3,(H,21,23)(H2,18,19,25,28) |
Clave InChI |
YDPKYEQEUCOJKL-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=NN(C=C3I)C |
SMILES canónico |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=NN(C=C3I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5-[(4-fluorobenzoyl)amino]isophthalate](/img/structure/B448576.png)
![3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B448577.png)
![4-[(3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantyl)carbonyl]morpholine](/img/structure/B448579.png)



![1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE](/img/structure/B448587.png)
![methyl 4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B448588.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448589.png)


![N-(4-fluoro-2-methylphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B448596.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,6-difluorophenyl)urea](/img/structure/B448597.png)
